Product packaging for Barbiturate(1-)(Cat. No.:)

Barbiturate(1-)

Cat. No.: B1238055
M. Wt: 127.08 g/mol
InChI Key: GWEJPUMJAQFCBN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The Barbiturate(1-) anion is the fundamental reactive moiety of barbiturate compounds, a classic class of central nervous system (CNS) depressants. This high-purity chemical is supplied for investigative use in neuroscience, pharmacology, and biochemistry. Barbiturates exert their primary research effects by allosterically enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . By binding to a distinct site on this receptor-chloride channel complex, barbiturates increase the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced CNS excitability . This makes the Barbiturate(1-) anion a critical tool for studying mechanisms of sedation, hypnosis, and anticonvulsant activity. Historically used clinically as anxiolytics, hypnotics, and anticonvulsants, barbiturates like phenobarbital remain valuable in specific research contexts, such as in models of status epilepticus and for studying the modulation of intracranial pressure . The Barbiturate(1-) anion is essential for probing the structure-activity relationships of these effects, given that small modifications to the core structure yield derivatives with varying durations of action—from ultra-short to long-acting . Researchers utilize this compound to explore the narrow therapeutic index and the development of pharmacological tolerance associated with this drug class . Furthermore, it serves as a key intermediate in organic synthesis for creating novel barbiturate derivatives for specific research applications. This product is intended for laboratory research purposes only. For Research Use Only. Not for diagnostic or therapeutic use, nor for human consumption. Handle with care, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N2O3- B1238055 Barbiturate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3N2O3-

Molecular Weight

127.08 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidin-6-olate

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-1

InChI Key

GWEJPUMJAQFCBN-UHFFFAOYSA-M

SMILES

C1=C(NC(=O)NC1=O)[O-]

Canonical SMILES

C1=C(NC(=O)NC1=O)[O-]

Origin of Product

United States

Fundamental Chemical and Structural Research of Barbiturates

Core Barbituric Acid Scaffold and Key Structural Substituents

The fundamental building block of all barbiturates is barbituric acid, a heterocyclic organic compound with the systematic name 2,4,6-(1H,3H,5H)-pyrimidinetrione. ijcrr.comeuropa.eu This six-membered ring, composed of four carbon and two nitrogen atoms, serves as the scaffold upon which all pharmacologically active barbiturates are built. ijcrr.comeuropa.eu Barbituric acid itself, however, lacks central nervous system (CNS) activity due to its low lipophilicity. nih.gov

For instance, the substitution of two ethyl groups at the C5 position yields barbital (B3395916), a derivative with hypnotic properties. nih.gov Further modifications, such as the introduction of an ethyl and a phenyl group, as seen in phenobarbital (B1680315), confer selective anticonvulsant activity. europa.eu The replacement of the oxygen atom at the C2 position with a sulfur atom creates a subclass known as thiobarbiturates, which generally exhibit a more rapid onset and shorter duration of action. nih.gov Additionally, methylation of a nitrogen atom in the ring, as in methohexital (B102721), can also alter the compound's properties. nih.gov

Table 1: Examples of Barbiturates and their C5 Substituents

Compound Name C5 Substituent 1 C5 Substituent 2
Barbital Ethyl Ethyl
Phenobarbital Ethyl Phenyl
Pentobarbital (B6593769) Ethyl 1-Methylbutyl
Secobarbital Allyl 1-Methylbutyl
Amobarbital Ethyl Isopentyl
Butalbital Allyl Isobutyl
Thiopental (B1682321) Ethyl 1-Methylbutyl (Thiobarbiturate)
Methohexital Allyl 1-Methyl-2-pentynyl (N-methylated)

Tautomerism and Ionization States of Barbiturates, with Emphasis on the Barbiturate(1-) Anion

Barbituric acid and its derivatives exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. nih.govsamipubco.comechemcom.com The most common tautomeric form of barbituric acid is the tri-keto form. echemcom.com However, it can also exist in enol forms, which are crucial for its chemical reactivity and biological interactions. nih.govacs.org Theoretical studies have investigated the keto-enol and lactam-lactim tautomerism, revealing a complex interplay of factors that determine the most stable form in different environments. samipubco.comechemcom.com For instance, barbituric acid exists in a tri-keto form in the gas phase but favors an enol form in the solid state. acs.org

A key characteristic of barbiturates is their acidic nature. auburn.edu The hydrogen atoms on the nitrogen atoms of the pyrimidine (B1678525) ring are acidic and can be lost to form a negatively charged ion, the barbiturate(1-) anion. auburn.eduresearchgate.net The acidity of a particular barbiturate (B1230296) is influenced by the substituents on the ring. auburn.edu The formation of the barbiturate(1-) anion is a critical aspect of their chemistry, as it allows for the formation of water-soluble salts when treated with a base. auburn.eduoup.com

The negative charge of the barbiturate(1-) anion is not localized on the nitrogen atom but is delocalized through resonance across the carbonyl groups, which contributes to its stability. auburn.eduresearchgate.net This delocalization is a key feature of the electronic structure of the anion. The barbiturate anion has multiple atoms, including the carbonyl oxygens and the imino groups, that can act as hydrogen bond acceptors and donors, respectively, which is important for its interactions with other molecules. researchgate.netresearchgate.net

The ionization state of a barbiturate, and thus the presence of the barbiturate(1-) anion, is dependent on the pH of the surrounding medium. echemcom.com This is a significant factor in their biological activity, as the un-ionized form is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form may be more involved in receptor binding. annualreviews.org

Stereochemical Considerations and Enantiomeric Activity in Barbiturate Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in the pharmacological activity of many barbiturates. oup.com When the two substituents at the C5 position of the barbituric acid ring are different, the C5 carbon becomes a chiral center, leading to the existence of enantiomers – non-superimposable mirror images of the same molecule. auburn.edumdpi.com Furthermore, a chiral center can also be present in one of the C5 side chains, as is the case with pentobarbital and secobarbital. oup.comresearchgate.net

Research has demonstrated that the different enantiomers of a barbiturate can exhibit distinct biological effects and potencies. oup.com For example, the (S)-isomers of pentobarbital and secobarbital are more potent than their corresponding (R)-isomers. oup.com Similarly, the S-enantiomer of thiopental has been found to be the more potent anesthetic. researchgate.net This enantiomeric difference in activity highlights the stereospecific nature of the interactions between barbiturates and their biological targets. oup.comresearchgate.net

In some cases, the enantiomers can even have opposing effects. For instance, a novel photoactivable barbiturate, 1-methyl-5-propyly-5-(m-trifluoromethyldiazirinyl) phenyl barbituric acid (mTFD-MPPB), demonstrated that its S-enantiomer acts as a convulsant, while the R-enantiomer is an anticonvulsant. nih.gov This stark contrast in activity is attributed to their differential interactions with distinct binding sites on the GABAA receptor. nih.gov The study of the stereochemical aspects of barbiturates is crucial for understanding their mechanism of action and for the development of more selective and effective therapeutic agents. researchgate.net

Intramolecular Interactions and Molecular Conformation Studies

The three-dimensional shape, or conformation, of a barbiturate molecule is a critical determinant of its biological activity. nih.govnih.gov The conformation is influenced by intramolecular interactions, such as steric hindrance and electrostatic forces between different parts of the molecule. researchgate.netmdpi.com The pyrimidine ring of barbituric acid is not perfectly flat and can adopt different conformations, such as a C5-endo envelope, where the C5 carbon is out of the plane of the other ring atoms. mdpi.com

Computational studies, such as classical potential-energy calculations and quantum mechanical methods, have been employed to investigate the preferred conformations of various barbiturates. nih.govnih.gov These studies have shown that for some barbiturates, such as those derived from pentobarbital, fully extended conformations of the side chains are energetically favored. nih.gov The presence of substantial energy barriers between different conformations suggests that these molecules may be conformationally restricted at physiological temperatures. nih.gov

Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. annualreviews.org Furthermore, the interactions between the barbiturate molecule and its surrounding environment, such as solvent molecules or biological macromolecules, are of great importance. koreascience.krnih.gov Barbiturates can form hydrogen bonds with membrane components like phospholipids (B1166683) and cholesterol. koreascience.kr X-ray crystallography has provided valuable insights into the solid-state structures of barbiturates and their complexes, revealing details about intermolecular hydrogen bonding networks and packing arrangements. researchgate.netmdpi.complos.org These studies have shown that barbiturates can form various hydrogen-bonded structures, including layers and frameworks. researchgate.net The understanding of both intramolecular and intermolecular interactions is essential for a complete picture of the structure-activity relationships of barbiturates. annualreviews.orgnih.gov

Advanced Synthetic Methodologies for Barbiturate Derivatives

Classical and Contemporary Approaches to Barbiturate (B1230296) Synthesis

The foundational method for synthesizing the barbiturate core involves the condensation reaction between a urea (B33335) derivative and a malonic acid derivative. mdpi.comnih.gov This classical approach, first established by Adolf von Baeyer in 1864, typically involves the reaction of urea with diethyl malonate or a substituted version thereof. mdpi.comnih.gov The process is generally conducted in the presence of a strong base like sodium ethoxide in ethanol. acs.org

A prominent example is the synthesis of phenobarbital (B1680315), which utilizes a condensation reaction between urea and a specifically prepared malonate derivative. mdpi.com Similarly, other barbiturates like pentobarbital (B6593769) are synthesized via this popular condensation method. mdpi.com However, these traditional syntheses can be hampered by side reactions, including hydrolysis of the malonate, decarbethoxylation, and degradation of urea, which often leads to modest yields. acs.org

Contemporary approaches have built upon these classical foundations, introducing refinements to improve efficiency and yield. For instance, modern methods focus on the synthesis of 1,3,5-trisubstituted barbiturates under very mild conditions (e.g., an organic solvent with a 2N NaOH aqueous solution at 20 °C) through the cyclization of N-acylurea derivatives, which are formed from the reaction of carbodiimides and malonic acid monoethylesters. acs.orgacs.org Further advancements allow for the one-pot sequential synthesis of 1,3,5,5-tetrasubstituted barbiturates by performing the reaction in the presence of a highly reactive electrophile, such as benzyl (B1604629) or allyl halides. acs.orgacs.org

Table 1: Examples of Classical Barbiturate Synthesis

Target Compound Reactant 1 Reactant 2 Typical Conditions
Barbituric Acid Urea Diethyl Malonate Sodium Ethoxide in Ethanol
Phenobarbital Urea Phenyl-substituted Malonic Ester Base-catalyzed condensation

Multi-Component Reactions (MCRs) and Green Chemistry Approaches in Barbiturate Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, have emerged as a powerful and efficient strategy for synthesizing complex barbiturate derivatives. mdpi.com These reactions are highly atom-economical and streamline the synthetic process. arkat-usa.org

The Biginelli reaction and its variations are notable examples of MCRs used to produce dihydropyrimidine-based compounds, which are structurally related to barbiturates. nih.govpsu.eduscirp.org A Biginelli-like, one-pot, three-component reaction can be used for the synthesis of spiro-pyrimidinone-barbituric acid derivatives by reacting barbituric acid, an aromatic aldehyde, and urea or thiourea. nih.govnih.gov

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic protocols. These include:

Use of Water as a Solvent: An effective protocol for synthesizing 5-(furan-3-yl)barbiturate derivatives involves a three-component reaction of arylglyoxals, acetylacetone, and barbituric acid in water, which is non-toxic, non-flammable, and economical. arkat-usa.org

Solvent-Free Conditions: The Knoevenagel condensation between aromatic aldehydes and barbituric acid can be performed by grinding the reactants with a catalyst like sodium acetate (B1210297) at room temperature without any solvent. tsijournals.com Another approach uses a nanoporous solid acid catalyst (SBA-Pr-SO3H) for the synthesis of spiro-pyrimidinethiones under solvent-free conditions. nih.govnih.gov

Green Catalysts: Crushed garlic cloves have been reported as a biocatalyst for the Biginelli condensation reaction in water at ambient temperature, offering a simple and green alternative. psu.eduscirp.org

Electrocatalysis: An electrocatalytic method has been developed for the multicomponent assembly of aldehydes, N-alkyl barbiturates, and malononitrile, providing an efficient route to pyrano[2,3-d]pyrimidines. mathnet.ru

Microwave Irradiation: The use of microwave irradiation has been shown to be beneficial in accelerating the synthesis of barbiturate derivatives, often leading to higher yields in shorter reaction times. tsijournals.com

Table 2: Examples of MCR and Green Synthesis of Barbiturate Derivatives

Reaction Type Reactants Catalyst/Conditions Product Type
Biginelli-like Reaction Barbituric acid, Aromatic aldehyde, Urea/Thiourea SBA-Pr-SO3H, Solvent-free Spiro-pyrimidinone-barbiturates nih.govnih.gov
Three-component Reaction Arylglyoxal, Acetylacetone, Barbituric acid Water, 60 °C 5-(Furan-3-yl)barbiturates arkat-usa.org
Knoevenagel Condensation Aromatic aldehyde, Barbituric acid Sodium acetate, Grinding 5-Arylidine barbituric acids tsijournals.com

Strategies for Rational Design and Synthesis of Novel Barbiturate Analogues for Research Purposes

The rational design of novel barbiturate analogues is a key strategy in modern drug discovery and chemical biology, aiming to create compounds with tailored properties. surgicalneurologyint.commdpi.com This approach relies on understanding the structure-activity relationships (SAR) to modify the barbiturate scaffold for specific biological targets or functions. nih.gov

Key strategies in rational design include:

Molecular Docking and Modeling: Computational tools are used to predict how a designed molecule will interact with a biological target. nih.govresearchgate.net For example, novel Y-shaped barbituric acid derivatives have been designed using molecular docking to act as Peroxisome Proliferator-Activated Receptor γ (PPARγ) activators for potential anti-diabetic applications. nih.gov

Improving Pharmacokinetics: Structural modifications can be introduced to alter a molecule's properties, such as lipid solubility or metabolic stability. medcraveonline.com Incorporating metabolically labile ester functions into the side chains of the barbiturate ring system is one such strategy to create intravenous anesthetics that are rapidly metabolized and less likely to accumulate in the body. medcraveonline.com

Synthesis of Functionalized Derivatives for Assays: Barbiturate derivatives are rationally designed and synthesized for use in research tools like immunoassays. acs.org For instance, derivatives functionalized with carboxylic acids have been created to act as haptens. acs.org These are then conjugated to proteins to generate specific antibodies or to fluorescent molecules to create tracers for fluorescence polarization immunoassays. acs.org

Bioisosteric Replacement and Scaffold Hopping: Inspired by natural products, novel barbiturates can be designed. For example, 3-acyl and 3-carboxamidobarbiturates have been created based on inspiration from natural 3-acyltetramic acids to explore new antibacterial agents. nih.gov

The synthesis of these rationally designed analogues often requires multi-step procedures, including protection-deprotection strategies, to achieve the desired final structure. nih.gov For example, the synthesis of novel Y-shaped barbituric acid derivatives for PPARγ activation involved hydroxyl group protection-deprotection steps. nih.gov

Functionalization and Modification at Barbiturate Ring Positions

The pharmacological properties of barbiturates are highly dependent on the substituents attached to the pyrimidine (B1678525) ring. mdpi.com Strategic functionalization and modification at different positions of the ring are crucial for tuning the activity of the resulting derivatives.

Modification at the C-5 Position: This is the most critical position for determining the pharmacological effect of barbiturates. mdpi.com

Alkyl/Aryl Substitution: The introduction of various alkyl or aryl groups at C-5 is a primary method for creating derivatives with sedative, hypnotic, or anticonvulsant properties. mdpi.com The nature of these substituents significantly influences the compound's lipophilicity, which affects its ability to cross the blood-brain barrier. nih.gov Phenobarbital, for instance, has both an ethyl and a phenyl group at this position. nih.gov

Double Functionalization: The C-5 position can be doubly functionalized to construct spiro-compounds, creating more rigid three-dimensional structures. researchgate.netmdpi.com These spirobarbiturates have been investigated as potential anticancer agents and anticonvulsants. researchgate.net

Functionalized Side Chains: Introducing side chains with specific functional groups, such as carboxylic acids or olefins, allows for further conjugation to other molecules, as seen in the development of tracers and immunogens for research assays. acs.org

Modification at the N-1 and N-3 Positions:

N-Alkylation: Introducing alkyl groups at the nitrogen atoms (N-1 and N-3) is a common modification. mdpi.com For example, N-methylation can lead to derivatives with distinct pharmacological profiles; the enantiomers of 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB) exhibit contrasting actions, with one being an anesthetic and the other a convulsant. nih.gov

N,N'-Disubstitution: The synthesis of 1,3-bis(hydroxymethyl)barbital and its subsequent conversion to other derivatives like 1,3-bis((prop-2-yn-1-yloxy)methyl)barbital demonstrates how the nitrogen positions can be used as anchor points for creating more complex molecules, such as carbohydrate-based derivatives. rjptonline.org

Modification at the C-2 Oxygen:

Thiobarbiturates: Replacing the oxygen atom at the C-2 position with a sulfur atom creates thiobarbiturates. This modification generally increases the lipid solubility and can alter the onset and duration of action. medcraveonline.com

O-Alkylation: Isopropyl substitution at the O2- or O4-positions has been shown to affect the biological activity of the barbiturate molecule. nih.gov

Table 3: Overview of Barbiturate Ring Modifications

Position Type of Modification Example Reactant/Group Resulting Compound/Property
C-5 Alkyl/Aryl Substitution Phenyl group, Ethyl group Phenobarbital mdpi.com
C-5 Spirocyclization Reaction with α,β-unsaturated ketones Spirobarbiturates researchgate.net
C-5 Functionalized Side Chain Carboxycrotyl group Derivative for immunoassay tracer acs.org
N-1 / N-3 N-Alkylation Methyl group N-methylated barbiturates nih.gov
N-1 / N-3 N,N'-Disubstitution Formaldehyde, Propargyl bromide Precursors for carbohydrate conjugates rjptonline.org
C-2 Thionation Thiourea (instead of urea) Thiobarbiturates medcraveonline.com

Molecular and Cellular Mechanisms of Barbiturate Action Pre Clinical Focus

Elucidation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Allosteric Modulation by Barbiturates

Barbiturates act as positive allosteric modulators of GABA-A receptors. wikipedia.orgwikipedia.org This means they bind to a site on the receptor that is distinct from the binding site for GABA itself and enhance the receptor's response to GABA. wikipedia.orgdrugbank.com At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA. acnp.orgresearchgate.netnih.gov This direct agonistic activity contributes to their profound central nervous system depressant effects and distinguishes their mechanism from that of other modulators like benzodiazepines. wikipedia.org

The binding sites for barbiturates on the GABA-A receptor are located at the interfaces between the receptor's subunits. wikipedia.org While the precise location is still under investigation, evidence suggests the involvement of transmembrane pockets at these subunit interfaces. wikipedia.orgresearchgate.net Specifically, research points to the importance of the second and third transmembrane domains of the β subunit. researchgate.netnih.gov Key amino acid residues, such as methionine 286 on the β subunit and methionine 236 on the α subunit, may form part of a binding pocket for barbiturates. researchgate.netnih.gov The subunit composition of the GABA-A receptor, which is a pentameric structure typically composed of α, β, and γ subunits, influences the affinity and efficacy of barbiturate (B1230296) modulation. wikipedia.orgxenbase.org For instance, receptors containing the α6 subunit exhibit a higher affinity and efficacy for direct activation by pentobarbitone. xenbase.org

The binding of a barbiturate molecule to its allosteric site induces conformational changes in the GABA-A receptor. This allosteric modulation enhances the binding of GABA to its own site, thereby potentiating the receptor's inhibitory function. acnp.org Radioligand binding studies have confirmed these allosteric interactions, showing that barbiturates increase the binding of labeled GABA to the receptor. acnp.org

The primary function of the GABA-A receptor is to form a chloride ion channel. When GABA binds to the receptor, this channel opens, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell membrane and makes it less likely to fire an action potential, resulting in neuronal inhibition. news-medical.netumich.edu

Barbiturates enhance this inhibitory effect by modulating the gating of the chloride channel. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of time the channel remains open in the presence of GABA. wikipedia.orgumich.edudrugbank.com This prolonged opening allows for a greater influx of chloride ions, leading to a more significant and sustained hyperpolarization of the neuron. news-medical.net

Single-channel recording studies have provided detailed insights into this mechanism. These studies show that GABA-activated channel openings occur in bursts. acnp.org Barbiturates promote the entry of the channel into a long-lived open state without altering the main conductance state or the frequency of opening. acnp.orgumich.edu At higher concentrations, barbiturates can directly open the chloride channel, an effect not observed with benzodiazepines. acnp.org

Interactions with Non-GABAergic Receptors and Ion Channels

In addition to their primary action on GABA-A receptors, barbiturates are relatively non-selective compounds that interact with a variety of other neurotransmitter receptors and ion channels, contributing to their broad spectrum of effects. wikipedia.orgresearchgate.net

Barbiturates interact with several members of the Cys-loop receptor superfamily, which includes not only the GABA-A receptor but also neuronal nicotinic acetylcholine (B1216132) (nACh), serotonin (B10506) type 3 (5-HT3), and glycine (B1666218) receptors. wikipedia.orgnih.gov While barbiturates potentiate the function of the anion-selective GABA-A and glycine receptors, they tend to inhibit the function of cation-selective channels like neuronal nACh and 5-HT3 receptors. wikipedia.orgnih.govnih.gov

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Barbiturates inhibit neuronal nAChRs. wikipedia.orgnih.gov Both depressant and convulsant barbiturates have been shown to inhibit nicotine-induced currents in a reversible and dose-dependent manner. nih.govnih.gov This inhibition is not thought to be the primary mechanism of their anesthetic action. nih.gov

5-HT3 Receptors: Barbiturates have been shown to inhibit 5-HT3 receptor channels. rupress.orgnih.govsemanticscholar.org

Glycine Receptors: Similar to their effect on GABA-A receptors, barbiturates can potentiate the function of glycine receptors, another major inhibitory neurotransmitter receptor in the central nervous system. nih.gov

Modulation of Intracellular Signaling Pathways and Ion Homeostasis (e.g., Ca2+-ATPase)

Barbiturates can also influence intracellular signaling pathways and ion homeostasis, further contributing to their cellular effects. A notable example is their interaction with the plasma membrane Ca2+-ATPase.

Studies have demonstrated that pentobarbital (B6593769) can inhibit the activity of the plasma membrane Ca2+-ATPase, an enzyme crucial for maintaining low intracellular calcium concentrations. nih.govacs.org This inhibition is dose-dependent and affects both the maximum velocity (Vmax) and the calcium affinity of the enzyme. nih.gov The proposed mechanism involves the binding of the barbiturate to a nonpolar region on the enzyme, which interferes with its activation by both dimerization and calmodulin. nih.govacs.org By inhibiting this calcium pump, barbiturates can disrupt intracellular calcium homeostasis. news-medical.netnih.gov Additionally, at higher concentrations, barbiturates can inhibit the calcium-dependent release of neurotransmitters like glutamate (B1630785) by affecting P/Q-type voltage-dependent calcium channels. wikipedia.orgresearchgate.netnih.gov

Molecular and Cellular Underpinnings of Barbiturate Tolerance and Dependence in Model Systems

The development of tolerance to and dependence on barbiturates involves complex neuroadaptive changes at the molecular and cellular levels. Preclinical research using various model systems, including cultured neurons and animal models, has illuminated several key mechanisms that contribute to the diminished response to barbiturates after prolonged exposure. These adaptations primarily involve alterations in the function and expression of GABA-A receptors, as well as changes in neuronal membrane properties and other signaling pathways.

One of the principal mechanisms underlying barbiturate tolerance is the functional uncoupling of the allosteric sites on the GABA-A receptor. conicet.gov.ar Studies on cultured chick brain neurons have demonstrated that prolonged treatment (48 hours) with barbiturates, such as barbital (B3395916) and pentobarbital, leads to a reduced allosteric interaction, or "uncoupling," between the GABA/benzodiazepine (B76468) sites and the benzodiazepine/barbiturate sites. conicet.gov.ar This phenomenon means that even though the barbiturate binds to its site on the receptor, its ability to potentiate the effect of GABA is significantly reduced, thus contributing to pharmacodynamic tolerance.

In addition to functional uncoupling, chronic exposure to barbiturates can induce selective changes in the expression of GABA-A receptor subunits. conicet.gov.ar This alteration in subunit composition can change the pharmacological properties of the receptor, contributing to a state of tolerance. While the precise changes can be complex and region-specific, they represent a homeostatic response to persistent receptor stimulation. conicet.gov.arresearchgate.net This is analogous to adaptations seen with chronic exposure to other GABA-A modulators like ethanol, where a decrease in α1 subunit expression and an increase in α4 and δ subunits are observed in primary hippocampal neurons. researchgate.net

Beyond the GABA-A receptor itself, other cellular adaptations have been identified. Chronic barbiturate exposure can alter the physical properties of neuronal membranes. For instance, pentobarbital and secobarbital have been shown to increase the fluidity of the hydrophobic core of synaptic membranes in mouse brain preparations. annualreviews.orgscribd.com In response to chronic exposure, cells may adapt by altering the lipid composition of their membranes, a mechanism observed in various cell types to regulate membrane fluidity. scribd.com

Furthermore, investigations have revealed that chronic barbiturate exposure affects synaptosomal calcium transport. annualreviews.org Barbiturates in anesthetic concentrations inhibit calcium accumulation by neural tissue. annualreviews.org Model systems have shown that synaptosomes from animals made tolerant to barbiturates become resistant to this inhibitory effect on calcium uptake. annualreviews.org This adaptation in calcium transport may serve as a crucial mechanism underlying both barbiturate and alcohol tolerance. annualreviews.org There is also evidence suggesting that antagonists of the NMDA subtype of glutamate receptors might play a role in modulating tolerance to various substances, indicating a potential area for investigation in barbiturate tolerance. google.comresearchgate.net

Table 1: Summary of Preclinical Findings on GABA-A Receptor Adaptations to Chronic Barbiturate Exposure

Mechanism Model System Specific Findings Reference
Functional Uncoupling Cultured Chick Brain Neurons 48-hour treatment with barbital and pentobarbital resulted in uncoupling of the GABA/benzodiazepine and benzodiazepine/barbiturate allosteric sites. conicet.gov.ar
Altered Subunit Expression General Preclinical Models Chronic exposure can lead to selective changes in the mRNA and protein levels of GABA-A receptor subunits, altering receptor composition. conicet.gov.ar
Receptor Downregulation General Preclinical Models Prolonged stimulation by modulators can lead to the internalization of GABA-A receptors, reducing the number of available receptors at the synapse. conicet.gov.ardovepress.com

Table 2: Summary of Other Cellular Adaptations in Barbiturate Tolerance Models

Cellular Component Model System Specific Findings Reference
Neuronal Membranes Mouse Brain Synaptic Membranes Pentobarbital and secobarbital increase membrane fluidity. Cells may adapt by altering lipid composition. annualreviews.orgscribd.com
Calcium Transport Mouse Synaptosomes Synaptosomes from tolerant mice show resistance to barbiturate-induced inhibition of calcium uptake. annualreviews.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Molecular Structure with Receptor Interactions and Biological Activities

The primary mechanism of action for barbiturates involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is the main inhibitory neurotransmitter receptor in the central nervous system. eurekaselect.commhmedical.comresearchgate.net Barbiturates bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site, to potentiate the effect of GABA. researchgate.netmdpi.comwikipedia.org This potentiation increases the duration of the chloride ion channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. mhmedical.comresearchgate.netumich.edu At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. researchgate.netnih.gov

Influence of Substitutions at the C5 Position and Side Chain Modifications on Molecular Activity

The most significant modifications to the barbiturate (B1230296) structure that influence its activity occur at the C5 position of the barbituric acid ring. eurekaselect.comnih.gov The parent compound, barbituric acid, which lacks substituents at C5, is not active as a central nervous system depressant. auburn.edu The introduction of two substituents at this position is essential for hypnotic and sedative activity. eurekaselect.comscribd.com

The nature of these C5 substituents profoundly affects the molecule's lipophilicity and, consequently, its potency and duration of action. youtube.comnih.gov

Chain Length: The sedative-hypnotic activity generally increases as the total number of carbon atoms in the two C5 side chains increases, up to a total of about 6 to 10 carbons. youtube.comscribd.com This is because longer alkyl chains increase lipid solubility, facilitating passage across the blood-brain barrier. However, further increasing the chain length beyond this optimal range can lead to a decrease in activity. youtube.com

Branching: Branched-chain isomers are typically more active and have a shorter duration of action than their straight-chain counterparts with the same number of carbon atoms. youtube.comscribd.com Branching increases lipid solubility.

Unsaturation: The presence of double or triple bonds in the C5 side chains tends to result in compounds that are more susceptible to metabolic oxidation, leading to a shorter duration of action. scribd.com

Alicyclic and Aromatic Substituents: Replacing aliphatic substituents with alicyclic (e.g., cyclohexyl) or aromatic (e.g., phenyl) groups at the C5 position generally increases potency. youtube.commhmedical.com The presence of a phenyl group is particularly important for enhancing anticonvulsant activity. mhmedical.com

Polar Substituents: Introducing polar groups (like -OH, -COOH, -NH2) into the C5 side chains decreases lipid solubility and, as a result, reduces the compound's potency. youtube.com

Thiobarbiturates: Replacing the oxygen atom at the C2 position with a sulfur atom creates a thiobarbiturate. These compounds, such as Thiopental (B1682321), are more lipid-soluble than their oxygen-containing (oxybarbiturate) analogs. This leads to a more rapid onset of action and a shorter duration of action. youtube.commhmedical.com

CompoundC5 Substituent 1C5 Substituent 2Key SAR FeatureGeneral Activity Profile
Phenobarbital (B1680315)EthylPhenylAromatic ring at C5Long-acting, potent anticonvulsant
Pentobarbital (B6593769)Ethyl1-methylbutylTotal of 7 carbons at C5, branched chainShort-to-intermediate acting hypnotic
SecobarbitalAllyl1-methylbutylUnsaturated side chain, total of 8 carbons at C5Short-acting, more potent than Pentobarbital
ThiopentalEthyl1-methylbutylSulfur at C2 (Thiobarbiturate)Ultra-short acting, rapid onset

Computational Approaches in Barbiturate SAR/QSAR Analysis

Computational chemistry has become an indispensable tool for refining the understanding of barbiturate SAR and developing predictive QSAR models. nih.govechemcom.com These methods allow for the detailed analysis of molecular properties that are difficult or impossible to measure experimentally.

Quantum mechanical methods, such as the semi-empirical AM1 method and ab initio calculations, are used to determine the stable three-dimensional shapes (conformations) and electronic properties of barbiturate molecules. nih.govechemcom.comannualreviews.org By optimizing the molecular geometry, researchers can calculate various electronic descriptors, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com These calculations provide insights into the molecule's reactivity and ability to interact with the receptor. mdpi.commdpi.com Conformational analysis helps identify the specific spatial arrangement of atoms required for optimal binding, known as the pharmacophore. nih.gov

Molecular docking is a computational technique that predicts the preferred binding orientation of a barbiturate molecule (the ligand) within the binding site of its receptor (e.g., the GABA-A receptor). uokerbala.edu.iqacs.orgjapsonline.com Docking simulations help to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov For example, modeling suggests that the pyrimidine (B1678525) ring of a barbiturate may be positioned near a highly conserved leucine (B10760876) residue within the ion channel pore of the receptor. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. nih.govdovepress.comptfarm.pl A pharmacophore model for a barbiturate might include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. dovepress.com These models serve as 3D queries to search for new, structurally diverse molecules that could have similar biological activity. acs.org

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the surface of a molecule. researchgate.netucsb.edu These maps use color-coding to indicate regions of negative potential (prone to electrophilic attack, red), positive potential (prone to nucleophilic attack, blue), and neutral potential. mdpi.comresearchgate.net MEP analysis is crucial for understanding and optimizing the electrostatic interactions between the barbiturate and its receptor binding site. nih.govucsb.edu Studies have used MEP maps to identify the distinct accepting properties of the oxygen atoms in the barbiturate ring, which influences hydrogen bond formation. researchgate.net

Topological property analysis involves calculating numerical descriptors that quantify various aspects of a molecule's size, shape, and branching (e.g., Wiener index, Randic' index). bas.bg These descriptors are then used in QSAR studies to build mathematical models that correlate a molecule's structure with its physicochemical properties (like polarizability and lipophilicity) and biological activity. bas.bgechemcom.com

Ligand Design Principles Derived from SAR Studies for Targeted Research

The cumulative knowledge from SAR and QSAR studies provides a set of guiding principles for the rational design of new barbiturate-based ligands for targeted research. nih.govresearchgate.net The goal is often to fine-tune properties to enhance a specific activity (e.g., anticonvulsant vs. hypnotic) or to develop molecules for other targets, such as antimicrobial agents or enzyme inhibitors. mdpi.comresearchgate.net

Key design principles include:

Optimizing Lipophilicity: The C5 position is the primary site for modification to control lipophilicity (logP). By carefully selecting the size, branching, and nature (aliphatic vs. aromatic) of the substituents, the molecule's ability to penetrate the central nervous system can be modulated. youtube.comeurekaselect.com

Targeting Specific Interactions: Computational models like molecular docking and pharmacophore analysis guide the placement of functional groups to maximize favorable interactions with the target receptor. acs.orgresearchgate.net This includes positioning hydrogen bond donors and acceptors to match complementary sites on the protein.

Scaffold Modification: While C5 substitution is most common, other positions can be modified. N-methylation can increase the onset and reduce the duration of action. scribd.com The C2 position can be altered (e.g., creating thiobarbiturates) to dramatically change pharmacokinetic properties. mhmedical.com

Balancing Potency and Other Properties: SAR studies for novel applications, such as antimicrobial barbiturates, focus on balancing potency against issues like hemolytic activity. researchgate.net This involves the systematic variation of cationic groups, linker chains, and lipophilic side chains to achieve an optimal activity-toxicity profile. researchgate.net

By integrating these principles, researchers can move beyond trial-and-error and employ a more directed, structure-based approach to discover and develop new chemical entities based on the versatile barbiturate scaffold. acs.org

Pharmacological Investigations in Pre Clinical Models in Vitro and in Vivo

In Vitro Electrophysiological Studies on Neuronal and Synaptic Systems

In vitro electrophysiological studies have been instrumental in elucidating the mechanisms of action of barbiturates on neuronal and synaptic functions. A primary finding is that sedative barbiturates modulate synaptic transmission by both inhibiting excitatory pathways and enhancing inhibitory ones. annualreviews.org

At various synapses utilizing GABA as the neurotransmitter, anesthetic barbiturates have been shown to augment the effects of GABA, counteract its antagonists, and, in some instances, directly mimic its action. annualreviews.org This potentiation of GABAergic inhibition is a cornerstone of their pharmacological effect. cambridge.org Studies on cultured mammalian neurons and isolated preparations have demonstrated that barbiturates, such as phenobarbital (B1680315) and pentobarbital (B6593769), prolong the opening of individual GABA-operated chloride channels, thereby increasing the flow of chloride ions into the neuron and causing hyperpolarization. acnp.orgumich.edusketchy.com This leads to a suppression of synaptic transmission throughout the central nervous system. sketchy.com For example, in the CA1 region of rat hippocampal slices, pentobarbital has been shown to markedly increase the duration of the GABA-mediated inhibitory postsynaptic potential (IPSP). nih.gov

Conversely, barbiturates inhibit excitatory transmission, in part by decreasing the postsynaptic effects of excitatory neurotransmitters. annualreviews.org For instance, pentobarbital has been observed to depress the excitatory postsynaptic potential (e.p.s.p.) in in vitro preparations of guinea-pig olfactory cortex, suggesting a reduction in transmitter output from presynaptic nerve terminals. nih.gov This presynaptic effect may be linked to the inhibition of neuronal N-type calcium channels, which are sensitive to barbiturates. acnp.org Studies on pinched-off presynaptic terminals (synaptosomes) from rat brain have shown that pentobarbital and thiopental (B1682321) inhibit the depolarization-triggered uptake of calcium, a critical step for neurotransmitter release. psu.edu

Furthermore, barbiturates can affect voltage-gated ion channels. They have been shown to inhibit some voltage-gated potassium channels, although typically at higher concentrations, which would paradoxically lead to increased neuronal excitability. acnp.org They also block L-type calcium channels, which may contribute to their cardiac depressant effects, and neuronal N-type calcium channels. acnp.org

It is important to note that different barbiturates can have varying effects. While anesthetic barbiturates exhibit all three GABAergic actions (enhancement, antagonist reversal, and mimicry), anticonvulsant barbiturates like phenobarbital have minimal GABA-mimetic activity. annualreviews.org

Table 1: Effects of Barbiturates on In Vitro Electrophysiological Parameters

Barbiturate (B1230296) Preparation Effect Concentration Reference
Pentobarbital Guinea-pig olfactory cortex Depressed excitatory postsynaptic potential (e.p.s.p.) 0.05-0.6 mM nih.gov
Pentobarbital Rat hippocampal slices (CA1) Markedly increased duration of GABA-mediated IPSP 100 µM nih.gov
Pentobarbital Cultured mammalian neurons Prolonged opening of GABA-operated chloride channels Not specified acnp.org
Phenobarbital Cultured mammalian neurons Prolonged opening of GABA-operated chloride channels Not specified acnp.orgumich.edu
Thiopental Rat brain synaptosomes Inhibited depolarization-triggered calcium uptake ~0.2 mM (50% reduction) psu.edu
Pentobarbital Rat brain synaptosomes Inhibited depolarization-triggered calcium uptake 0.4-0.5 mM (50% reduction) psu.edu

Biochemical Assays for Receptor Function and Ligand Binding Characterization

Biochemical assays have provided critical insights into the molecular targets of barbiturates, primarily focusing on their interaction with the GABA-A receptor complex. These studies have confirmed that barbiturates bind to a distinct allosteric site on the GABA-A receptor, separate from the binding sites for GABA and benzodiazepines. pnas.orgwikipedia.org This binding modulates the receptor's function, leading to the potentiation of GABAergic neurotransmission.

Ligand binding studies have demonstrated that barbiturates can enhance the binding of both benzodiazepines and GABA to the GABA-A receptor. pnas.organnualreviews.org For instance, pentobarbital has been shown to increase the affinity of GABA-A receptor binding. umich.edu This enhancement is dependent on the presence of certain anions, such as chloride, and varies across different brain regions. jneurosci.org The ability of various barbiturates to modulate GABA-A receptor function correlates well with their hydrophobicity and their potency as hypnotics and anesthetics. acnp.org

Radioligand binding assays using molecules like [3H]dihydropicrotoxinin ([3H]DHP) have further characterized the barbiturate binding site. Depressant barbiturates inhibit the binding of [3H]DHP at micromolar concentrations, while excitatory barbiturates do so at submicromolar concentrations. pnas.org This suggests that the picrotoxinin (B1677863) binding site is closely associated with or is the barbiturate receptor site. pnas.organnualreviews.org

Furthermore, studies have shown that barbiturates can allosterically modulate the binding of other ligands to the GABA-A receptor complex. For example, they enhance benzodiazepine (B76468) binding to the receptor. umich.edujneurosci.org This interaction underscores the complex interplay between different modulatory sites on the GABA-A receptor macromolecule.

Table 2: Effects of Barbiturates on Receptor Binding

Barbiturate Ligand Receptor/Site Effect Reference
Pentobarbital [3H]ACh nAChR Reduced binding by ~20% nih.gov
Pentobarbital GABA GABA-A Receptor Increased binding affinity umich.edu
Pentobarbital Benzodiazepines GABA-A Receptor Enhanced binding umich.edujneurosci.org
Phenobarbital Benzodiazepines GABA-A Receptor Enhanced binding umich.edu
Various Barbiturates [3H]dihydropicrotoxinin Picrotoxinin Site Inhibited binding pnas.org

Pre-clinical Pharmacokinetic and Metabolic Profiling in Animal Models

Pre-clinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of barbiturates. These studies reveal significant interspecies differences in pharmacokinetic profiles. plos.orgsemanticscholar.org

Following intravenous administration in rats, some compounds exhibit bi-exponential pharmacokinetics. plos.orgdovepress.com Oral bioavailability can vary significantly depending on the species and the specific barbiturate. For example, in rats, the oral bioavailability of one compound was reported to be 39.4%, while in mice, another compound showed an oral bioavailability of 17.7–19.5%. plos.orgdovepress.com The distribution of barbiturates is influenced by their lipid solubility, with highly lipid-soluble compounds rapidly crossing the blood-brain barrier and redistributing to other tissues like muscle and fat. nih.gov

Hepatic Metabolism and Enzyme Induction Mechanisms

The liver is the primary site of metabolism for most barbiturates. mhmedical.comukidney.com A key characteristic of barbiturates is their ability to induce hepatic microsomal enzymes. apa.orgelewa.orgdrugs.com This enzyme induction can accelerate the metabolism of the barbiturates themselves (auto-induction), as well as other co-administered drugs. nih.govukidney.com Chronic administration of phenobarbital, for instance, leads to a decrease in its half-life due to the induction of these enzymes. nih.gov This phenomenon contributes to the development of tolerance. nih.gov

Studies in rats have shown that pretreatment with various barbiturates, including phenobarbital, thiopental, barbital (B3395916), and butobarbital, leads to microsomal induction. nih.gov This induction can also lead to an increase in liver weight and biliary flow. nih.gov The induction of enzymes like aminolevulinic acid (ALA) synthetase is also observed with chronic administration. nih.gov

Role of Cytochrome P450 (CYP) Enzyme Systems in Biotransformation

The biotransformation of barbiturates is heavily reliant on the cytochrome P450 (CYP) enzyme system in the liver. mhmedical.comukidney.comelewa.org Barbiturates are known to be potent inducers of several CYP isozymes, most notably CYP2C9, CYP2C19, and CYP3A4. nih.govwikipedia.org This induction accelerates the metabolism of drugs that are substrates for these enzymes. wikipedia.org

Phenobarbital, for example, is extensively metabolized by the CYP450 system and is a known inducer of CYP1A2, CYP2B6, CYP2C9, and CYP3A4/5. nih.gov This can lead to significant drug-drug interactions, affecting the efficacy of a wide range of medications, including warfarin, steroids, and immunosuppressants. nih.gov The maturation of the CYP450 enzyme family primarily occurs during the neonatal period, which can affect phenobarbital metabolism in newborns. nih.gov

Biodegradation and Stability in In Vitro Biological Media

The stability of barbiturates in biological media is an important factor in their pharmacokinetic profile. In vitro studies using liver microsomes from various species, including mice, rats, monkeys, and humans, are used to assess metabolic stability. dovepress.com These studies have shown that some compounds are primarily eliminated through liver metabolism. dovepress.com

Sodium salts of barbiturates are generally very soluble in water but form unstable alkaline solutions. drugs.com They are often prepared in stable solutions using polyethylene (B3416737) glycol or propylene (B89431) glycol for injections. drugs.com Stability in plasma is also a key parameter; for example, some compounds have been shown to be stable in mouse, rat, monkey, and human plasma. dovepress.com In serum or plasma samples intended for quantitative analysis, stability can be maintained for extended periods under refrigerated or frozen conditions after separation from cells. aruplab.com

Investigation of Barbiturate Interactions with Non-Neuronal Cellular Processes (e.g., Phagocytosis, Membrane Fluidity)

Beyond their well-documented effects on the nervous system, barbiturates also interact with various non-neuronal cellular processes.

Phagocytosis: In vitro studies have demonstrated that some barbiturates can impair the function of immune cells. Thiopental and methohexital (B102721) have been shown to inhibit monocyte recruitment and phagocytosis of Staphylococcus aureus in a concentration-dependent manner in a whole blood model. nih.gov Similarly, granulocyte phagocytosis of viable S. aureus is also significantly attenuated by these barbiturates. hegau-jugendwerk.de This suggests a potential for reduced defense against bacterial infections. nih.gov However, not all barbiturates have the same effect; methohexital and pentobarbital did not influence zymosan-induced neutrophil chemiluminescence, a measure of oxidative burst during phagocytosis, whereas phenobarbital and thiopental did. nih.gov

Membrane Fluidity: Barbiturates can penetrate and alter the physical properties of cell membranes. annualreviews.org Studies using fluorescent probes have shown that pentobarbital and secobarbital increase the fluidity of the hydrophobic core of synaptic membranes. annualreviews.org However, other studies using different model membranes have reported a decrease in membrane fluidity, or an "ordering" effect. koreascience.kr For instance, in synaptosomal plasma membrane vesicles, barbiturates like pentobarbital, hexobarbital, amobarbital, and phenobarbital decreased both lateral and rotational diffusion of probes in a dose-dependent manner, with the potency correlating with their anesthetic potencies. koreascience.kr The effect of barbiturates on membrane fluidity appears to be dependent on the lipid composition of the membrane, particularly the cholesterol content. annualreviews.org Barbiturates can also form hydrogen bonds with membrane components like phosphatidylcholine and cholesterol, which may contribute to their membrane-perturbing effects. annualreviews.orgkoreascience.kr

Table 3: Investigated Non-Neuronal Cellular Effects of Barbiturates

Barbiturate(s) Cellular Process Model System Finding Reference
Thiopental, Methohexital Monocyte Phagocytosis Human whole blood Concentration-dependent inhibition nih.gov
Thiopental, Methohexital Granulocyte Phagocytosis Human leukocytes Concentration-dependent inhibition hegau-jugendwerk.de
Pentobarbital, Secobarbital Membrane Fluidity Mouse brain synaptic membranes Increased fluidity annualreviews.org
Pentobarbital, Hexobarbital, Amobarbital, Phenobarbital Membrane Fluidity Bovine cerebral cortex synaptosomal plasma membrane vesicles Decreased fluidity (ordering effect) koreascience.kr

Analytical Methodologies and Detection in Research

Chromatographic Techniques for Barbiturate (B1230296) Isolation and Quantification in Research Samples (e.g., HPLC, GC, UPLC)

Chromatographic methods are fundamental for separating barbiturates from biological and other complex matrices before quantification. researchgate.net High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques. ijsra.net

High-Performance Liquid Chromatography (HPLC): HPLC is a major separation technique used in forensic drug analysis. unodc.org For barbiturates, reversed-phase chromatography is commonly recommended, often utilizing an octadecyl-silica (C18) column. unodc.org Detection is frequently performed using a UV detector, typically at a wavelength of 220 nm, as the compounds generally lack extensive conjugated systems. rsc.org To enhance specificity, absorbance ratios at different wavelengths (e.g., 220, 240, and 254 nm) can be calculated. rsc.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water. unodc.org Advanced HPLC methods, such as Rapid Resolution (RR) and Rapid Resolution High Throughput (RRHT), have been developed to shorten run times and improve separation efficiency. researchgate.net

Gas Chromatography (GC): GC is highly effective for identifying and quantifying drugs with close retention times and offers high sensitivity. researchgate.net The separation efficiency in GC is dependent on the column, with glass and stainless steel columns being common. researchgate.net For the analysis of acidic compounds like barbiturates from biological samples, an extraction step with an organic solvent is typically required. researchgate.net The resolution of barbiturates in GC is often optimal at column temperatures between 190-210°C. researchgate.net While effective, GC analysis of underivatized barbiturates can be challenging due to their tendency to adhere to the system. rsc.org To overcome this, a derivatization technique known as flash alkylation, which involves on-column methylation, is sometimes used. rsc.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a newer, highly sensitive method that offers high throughput, making it particularly useful for analyzing barbiturates in samples like urine. ijsra.net It utilizes columns with smaller particle sizes, which enhances separation speed and efficiency while mitigating the high back pressure that can be a drawback in traditional HPLC. researchgate.net UPLC is often coupled with mass spectrometry (UPLC/MS/MS), a combination that prevents the sample loss that can occur with GC/MS due to extensive extraction and derivatization steps. ijsra.net

Table 1: Comparison of Chromatographic Techniques for Barbiturate Analysis

Technique Common Column Type Typical Mobile/Carrier Phase Common Detector Key Research Findings
HPLC Octadecyl-silica (C18) unodc.orgrsc.org Acetonitrile:water mixture unodc.org UV (220 nm) or Diode Array (DAD) unodc.orgrsc.org Reversed-phase chromatography is the standard. unodc.org Specificity can be increased using absorbance ratios at multiple wavelengths. rsc.org
GC Fused silica (B1680970) (e.g., SE-30, SE-54) unodc.org Nitrogen or Helium unodc.org Flame Ionization Detector (FID) unodc.orgscielo.org.co Can resolve compounds with close retention times. researchgate.net Derivatization is often employed to improve analysis. rsc.org

| UPLC | Acquity UPLC BEH C18 ijsra.net | Alkaline mobile phase (pH 9) ijsra.net | Mass Spectrometry (MS/MS) ijsra.net | Offers high throughput and reduces sample loss compared to GC-based methods. ijsra.net Enables differentiation of structural isomers. ijsra.net |

Mass Spectrometry Applications (MS, GC-MS, LC-MS/MS, HRMS) for Identification and Characterization

Mass spectrometry (MS) is a powerful tool for the definitive identification and characterization of barbiturates, valued for its high sensitivity and specificity. kosfaj.org It is often coupled with chromatographic systems to form "hyphenated techniques" like GC-MS and LC-MS/MS, which provide both retention time and mass spectral data for robust identification. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is one of the most frequently used techniques for identifying and quantifying barbiturates in forensic samples. unodc.org In this method, electron ionization (EI) at 70 eV is a common ionization technique. unodc.org Identification is achieved by comparing the retention time and the mass spectrum of an analyte with that of a known reference standard. unodc.org However, many barbiturates produce very similar fragmentation patterns in standard EI-MS, which can complicate identification. kyushu-u.ac.jp Furthermore, the sensitivity of GC-MS for barbiturates may not be optimal without a derivatization step. mdpi.com GC-tandem mass spectrometry (GC-MS/MS) offers higher sensitivity and a better signal-to-noise ratio compared to single MS, making it a superior option for analysis. chromatographyonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): In recent years, LC-MS/MS has become a preferred method for determining barbiturate concentrations due to its high sensitivity, specificity, and reliability. kosfaj.orgmdpi.com Electrospray ionization (ESI) is a common ion source, typically operated in negative ion mode for barbiturate analysis. kosfaj.orgchromatographyonline.com Quantification is often performed using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. kosfaj.org LC-MS/MS methods have been successfully developed for the simultaneous determination of multiple barbiturates in various matrices, including raw milk and human plasma. kosfaj.org The technique can often be used without the extensive extraction procedures required for GC-MS. kosfaj.org

High-Resolution Mass Spectrometry (HRMS): Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) provides highly sensitive and specific methods for both qualitative and quantitative analysis of barbiturates. ijsra.net This is particularly valuable in forensic contexts, such as analyzing hair samples to determine historical patterns of use. ijsra.net Femtosecond laser ionization mass spectrometry (fs-LIMS) is an advanced technique that can provide clear molecular ion peaks and unique mass spectral patterns, which is advantageous for the reliable identification of barbiturates that are otherwise difficult to distinguish. kyushu-u.ac.jp

Table 2: Mass Spectrometry Parameters for Barbiturate Analysis

Technique Ionization Method Detection Mode Key Research Findings
GC-MS Electron Ionization (EI) unodc.org Total Ion Chromatogram (TIC), Selected Ion Monitoring (SIM) unodc.orgrsc.org Widely used in forensics but can have issues with similar fragmentation patterns among barbiturates. unodc.orgkyushu-u.ac.jp
GC-MS/MS Electron Ionization (EI) Multiple Reaction Monitoring (MRM) chromatographyonline.comnih.gov Offers higher sensitivity and signal-to-noise ratio than GC-MS. chromatographyonline.com Does not require polarity switching. nih.gov
LC-MS/MS Electrospray Ionization (ESI), negative mode kosfaj.orgmdpi.com Multiple Reaction Monitoring (MRM) kosfaj.org Highly sensitive and specific; often requires less sample preparation than GC-MS. kosfaj.orgmdpi.com

| UHPLC-HRMS | Electrospray Ionization (ESI) ijsra.net | High-Resolution Mass Analysis | Provides highly specific data for qualitative and quantitative analysis in complex matrices like hair. ijsra.net |

Spectroscopic Methods in Structural Characterization (e.g., UV, NMR, FT-IR)

Spectroscopic techniques are invaluable for the structural elucidation and characterization of the barbiturate(1-) core structure and its derivatives.

UV-Visible Spectroscopy (UV-Vis): UV spectroscopy is frequently used as a detection method in HPLC systems. researchgate.net Barbiturates typically show maximum absorbance (λmax) around 220 nm. unodc.orgrsc.org While not highly specific on its own, UV detection is a robust and common method for quantification following chromatographic separation. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for identifying pure barbiturates and those within complex mixtures, even at relatively low field strengths. rsc.org It can overcome some of the chromatographic difficulties associated with barbiturate analysis. rsc.org The structures of various barbiturate derivatives can be confirmed using both ¹H and ¹³C NMR. scielo.br In symmetric barbiturates, the ¹³C NMR signal for the C-2 carbon typically appears around 150 ppm, while the more intense signal for the C-4/C-6 carbons is found further downfield, between 160 and 170 ppm. scielo.br Differentiation between various barbiturates is primarily based on the chemical shifts and integration values of the signals corresponding to the substituent groups at the C-5 position. rsc.org

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Infrared and Raman spectroscopy are used to characterize and discriminate between different barbiturates in solid form, often without the need for sample pretreatment. researchgate.net These techniques provide information about the vibrational frequencies of functional groups within the molecule. researchgate.net For instance, a prominent peak around 653 cm⁻¹ in the Raman spectrum, attributed to the symmetric breathing vibration of the pyrimidine (B1678525) ring, can be used to identify barbiturates. researchgate.net The structure of newly synthesized barbiturate derivatives can be confirmed by characteristic bands in the IR spectrum, such as those for N-H, C=O, and C=C vibrations. scielo.br

Advanced Sample Preparation Strategies for Diverse Research Matrices (e.g., environmental, in vitro biological, forensic samples)

The effective extraction and purification of barbiturates from their native matrix is a critical first step for accurate analysis, as matrices like blood, urine, and environmental water are inherently complex. unodc.orgmdpi.com

Liquid-Liquid Extraction (LLE): LLE is a traditional and widely used method for extracting barbiturates from biological fluids. ijsra.net It typically involves acidifying the sample to ensure the barbiturates are in their non-ionized form, followed by extraction with an immiscible organic solvent like ethyl acetate (B1210297) or ether. researchgate.netunodc.org While effective, LLE can be time-consuming and may result in sample loss. ijsra.net

Solid-Phase Extraction (SPE): SPE is a well-established technique that is routinely used to extract, concentrate, and purify analytes from complex samples before chromatographic analysis. mdpi.com It offers versatility due to the wide variety of available sorbent chemistries. mdpi.com For biological samples like milk, SPE cartridges are effective at removing fats and other impurities that can interfere with analysis and cause matrix effects in LC-MS. kosfaj.org

Microextraction Techniques: Modern research increasingly favors miniaturized and often greener sample preparation methods. mdpi.comtandfonline.com

Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a small amount of an extraction solvent dispersed in the aqueous sample, providing a high extraction efficiency and enrichment factor with low solvent consumption. mdpi.com

Hollow Fiber-Liquid Phase Microextraction (HF-LPME): This method has been successfully used to isolate barbiturates from challenging matrices such as hair, blood, and liver samples prior to GC-MS analysis. mdpi.com

Dried Blood Spot (DBS): The DBS method is gaining popularity in clinical and forensic laboratories. chromatographyonline.comnih.gov It involves spotting a small volume of blood onto a specialized card, which is then dried. This technique simplifies sample collection, storage, and transport, and requires minimal reagent volumes for extraction. nih.gov Studies have shown that a DBS-GC-MS/MS method is highly suitable for the qualitative and quantitative analysis of barbiturates, especially in poisoning cases involving multiple drugs. chromatographyonline.comnih.gov

Environmental Chemistry and Degradation Studies

Occurrence and Persistence of Barbiturates in Aquatic and Terrestrial Environments

Barbiturates are recognized as environmental pollutants due to their potential effects on wildlife. researchgate.net Studies have confirmed their presence in various environmental compartments, including wastewater, surface water, and groundwater. nih.govresearchgate.net For instance, several barbiturates were regularly detected in the Mulde, a tributary of the Elbe River in Germany, at concentrations reaching up to several micrograms per liter (µg/L). nih.govacs.org The detection of phenobarbital (B1680315), for example, has been noted at concentrations up to 50 ng/L in some river sampling sites. researchgate.net

The persistence of these compounds is notable. Research has shown that barbiturates can remain in the aquatic environment for extended periods. One study investigating barbiturate (B1230296) degradation in natural waters observed persistent concentrations in the µg/L range with minimal breakdown over a nine-month period. researchgate.net Their presence in groundwater that has been affected by wastewater infiltration from several decades prior further underscores their recalcitrant nature. nih.govsciencedaily.com This long-term stability suggests that once barbiturates enter the environment, they are slow to degrade. nih.govresearchgate.net The source of this contamination can sometimes be traced back to industrial sites or old landfills containing medical waste. sciencedaily.comd-nb.info Pentobarbital (B6593769), in particular, is an environmental concern due to its stability and persistence in aquatic systems. researchgate.net

Detected Barbiturates in Environmental Samples

Barbiturate Environment Matrix Concentration Range Location/Study
Butalbital Surface Water Up to several µg/L Mulde River, Germany
Secobarbital Surface Water Up to several µg/L Mulde River, Germany
Hexobarbital Surface Water Up to several µg/L Mulde River, Germany
Aprobarbital Surface Water Up to several µg/L Mulde River, Germany
Phenobarbital Surface Water Up to several µg/L Mulde River, Germany
Pentobarbital Surface Water Up to several µg/L Mulde River, Germany
Phenobarbital Surface Water Up to 50 ng/L German Rivers

Biotic and Abiotic Degradation Pathways in Environmental Systems (e.g., Hydrolysis, Photolysis)

The degradation of barbiturates in the environment can occur through both biotic and abiotic processes, though their chemical structure makes them resistant to many of these pathways. researchgate.netrsc.org

Abiotic Degradation:

Hydrolysis: The barbiturate ring is notably stable against hydrolysis under typical environmental conditions. Studies have shown no significant degradation of several barbiturates through hydrolysis, contributing to their persistence in aquatic systems. nih.govresearchgate.net While many pharmaceuticals can hydrolyze, particularly if they contain functional groups like ester bonds, barbiturates exhibit significant hydrolytic stability. acs.org

Biotic Degradation:

Microbial action is a primary driver of biotic degradation for many organic pollutants. nerc.ac.ukpreprints.org However, studies on the biodegradability of barbiturates under aerobic conditions have indicated a lack of significant degradation. nih.govacs.org This resistance to microbial breakdown is a key factor in their environmental recalcitrance. researchgate.netsciencedaily.com The chemical traits of barbiturates make them inherently resistant to biodegradation. sciencedaily.com

Assessment of Environmental Stability and Recalcitrance

The environmental stability of barbiturates is a defining characteristic of their behavior as pollutants. Recalcitrance refers to the resistance of a substance to biodegradation. researchgate.net Investigations into the fate of barbiturates have consistently demonstrated their strong recalcitrance in the environment. nih.govresearchgate.net

Studies combining investigations of biodegradability under aerobic conditions and hydrolysis found no evidence of degradation for the barbiturates tested. nih.govresearchgate.net This lack of breakdown signifies that these compounds, once introduced into aquatic environments, remain stable for very long periods. nih.govacs.org The detection of barbiturates in groundwater decades after their peak usage is a testament to this high degree of persistence. researchgate.netsciencedaily.com Their chemical structure is inherently resistant to breakdown, leading to their accumulation in ecosystems. researchgate.netacs.org This stability and persistence are why barbiturates are considered an environmental concern. researchgate.net

Emerging Research Areas and Future Directions in Barbiturate Studies

Development of Barbiturate-Inspired Compounds for Specific Research Probes and Tools

The inherent structure of the barbiturate (B1230296) molecule, with its potential for modification and interaction with biological targets, has made it an attractive scaffold for the development of specialized molecular probes. These tools are designed for imaging, sensing, and quantifying specific biological molecules and processes.

Researchers have successfully developed C-5-disubstituted barbiturates as potential molecular probes for the noninvasive in vivo imaging of matrix metalloproteinases (MMPs), which are enzymes implicated in conditions like inflammation and metastasis. nih.govacs.org These fine-tuned barbiturates are being developed as radiotracers for scintigraphic techniques such as SPECT or PET. acs.org

Another innovative application is in the creation of fluorogenic probes. A series of dioxaborine–barbiturate-based dyes has been developed for the dynamic imaging of lipid droplets within cells. acs.org These probes exhibit aggregation-induced emission enhancement (AIEE) and are highly selective, providing low background signals and enabling time-lapse imaging of lipid droplet accumulation. acs.org

Furthermore, barbiturate derivatives have been engineered as chemosensors for detecting specific ions. One study demonstrated the synthesis of 5-benzylidenebarbiturate derivatives that function as a colorimetric probe for cyanide ions, with a limit of detection of 0.86 μM. d-nb.info Similarly, a fluorescent probe based on a barbiturate group with an aggregation-induced emission effect was designed for the selective detection of mercury ions in aqueous solutions, with a detection limit of 22.27 nM. mdpi.com These probes offer a rapid and visual method for identifying toxic ions. d-nb.infomdpi.com

Probe TypeTargetApplicationKey Findings
C-5-disubstituted barbiturates Matrix Metalloproteinases (MMPs)Noninvasive in vivo imaging (SPECT/PET)Serves as a lead compound for diagnostic radiotracers to visualize activated MMPs. nih.govacs.org
Dioxaborine–barbiturate dyes Lipid Droplets (LDs)Dynamic imaging in live cellsFluorogenic probes with high selectivity and low background for time-lapse imaging of LD accumulation. acs.org
5-Benzylidenebarbiturate Cyanide ion (CN⁻)Colorimetric sensingAllows for visual detection of cyanide with a limit of detection of 0.86 μM. d-nb.info
Barbiturate-based AIE probe Mercury ion (Hg²⁺)Fluorescent sensingForms a stable complex with mercury ions, enhancing fluorescence for visual detection. mdpi.com

Application of Advanced Computational and Artificial Intelligence Methods in Barbiturate Research

The integration of advanced computational chemistry and artificial intelligence (AI) is accelerating barbiturate-related research, from fundamental understanding to rational drug design. mdpi.comnews-medical.net These methods provide powerful tools for predicting molecular interactions, optimizing structures, and analyzing complex biological data. nih.govemanresearch.orguniversiteitleiden.nl

Computational docking and pharmacophore matching have been employed to investigate the binding of barbiturate-related compounds to their biological targets. frontiersin.org For instance, molecular docking studies and molecular dynamic analyses have been used to examine the interaction of spirobarbiturate derivatives with GABA-A receptors, providing insights into their therapeutic potential. researchgate.net Such in silico techniques allow researchers to simulate and predict how different substitutions on the barbiturate ring affect binding affinity and functional activity before undertaking costly and time-consuming synthesis. frontiersin.orgrsdjournal.org

Density Functional Theory (DFT) calculations have proven invaluable in understanding the electronic properties of barbiturate derivatives for applications outside of medicine. In the field of corrosion inhibition, DFT has been used to correlate the quantum chemical parameters of barbiturate molecules with their efficiency in protecting metals. infona.plekb.egasianpubs.org These theoretical studies help elucidate the mechanism of adsorption onto metal surfaces and guide the design of more effective inhibitors. infona.plekb.eg

Computational MethodArea of ApplicationSpecific Use CaseReference
Molecular Docking / Dynamics Receptor Binding AnalysisPredicting binding modes and affinity of spirobarbiturates at GABA-A receptors. researchgate.net
Pharmacophore Matching Ligand-Receptor InteractionIdentifying key features for binding at unwanted sites to improve ligand selectivity. frontiersin.org
Density Functional Theory (DFT) Corrosion InhibitionCorrelating electronic structure of barbiturates with their inhibition efficiency on steel. infona.plekb.egasianpubs.org
In Silico Modification Drug Analogue DesignEvaluating physicochemical and pharmacokinetic parameters of new barbiturate analogues. rsdjournal.org

Understanding Anion Recognition and Binding Properties of Barbituric Acid Derivatives

A significant area of emerging research focuses on the previously underexplored ability of barbituric acid and its derivatives to recognize and bind anions. researchgate.netconicet.gov.ar This property is crucial for developing novel supramolecular structures, sensors, and transporters.

Detailed computational studies using DFT-D have revealed the structural features of barbiturates that confer anion affinity. researchgate.netconicet.gov.arconicet.gov.ar A key finding is that the C-H bond at the methylene (B1212753) group (C5) of the barbiturate ring can be as effective as the more conventional N-H bond in coordinating with anions like chloride. researchgate.netconicet.gov.ar The strength and nature of this interaction can be precisely tuned through covalent modifications to the barbiturate scaffold. researchgate.net Research has identified four distinct structural features responsible for this anion affinity, highlighting that the acidity of the C-H bond is a critical factor. researchgate.netconicet.gov.ar

This fundamental understanding has practical applications. For example, the ability of barbiturate derivatives to bind anions is the principle behind the development of colorimetric probes for the cyanide anion. d-nb.info In these systems, the interaction between the barbiturate-based probe and the anion leads to a detectable change in color. d-nb.info Beyond simple sensing, barbituric acid derivatives are also studied as components in more complex molecular recognition systems, such as hydrogen-bonded assemblies with molecules like 1,3,5-triazine-based macrocycles. rsc.org

Anion/MoleculeInteracting Barbiturate FeatureMethod of StudyApplication/Significance
Chloride (Cl⁻) C-H and N-H bondsDFT-D ComputationsFundamental understanding of anion binding; design of anion receptors. researchgate.netconicet.gov.ar
Cyanide (CN⁻) Conjugated systemColorimetric TitrationDevelopment of selective and sensitive visual probes for toxic anions. d-nb.info
Melamine units Hydrogen-bonding sites (C=O, N-H)Complexation StudiesFormation of hydrogen-bonded rosette assemblies for supramolecular chemistry. rsc.org

Exploration of Novel Biological Activities of Barbiturate Derivatives in Non-Classical Models (e.g., Antimicrobial Agents, Corrosion Inhibitors)

The versatility of the barbiturate structure has prompted investigations into its efficacy in unconventional biological and industrial applications, most notably as antimicrobial agents and corrosion inhibitors.

Antimicrobial Activity

There is a growing body of research focused on the synthesis and evaluation of barbituric acid derivatives as potential antimicrobial agents to combat the rise of resistant bacteria. requimte.pteurekaselect.comingentaconnect.comnih.gov Various derivatives, including hybrid molecules combining barbituric acid with aromatic amines and spiro-pyrimidine structures, have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. mdpi.comd-nb.info For example, certain isatin-based barbiturate derivatives have shown significant antimicrobial effects against strains such as Klebsiella pneumoniae and Staphylococcus aureus. ekb.eg This line of inquiry seeks to repurpose the barbiturate scaffold to develop new classes of antibiotics. requimte.pteurekaselect.com

Barbiturate Derivative TypeTarget Organism(s)Research Focus
Isatin-linked Barbiturates Klebsiella pneumoniae, Staphylococcus aureusSynthesis of new compounds as potential candidates for antimicrobial drug development. ekb.eg
Spiro-pyrimidine Barbiturates General antimicrobialSynthesis via three-component reactions for use in agriculture and medicine. mdpi.com
Hybrid Aromatic Amine-Barbiturates Five bacterial and four fungal strainsDevelopment of new hybrid molecules with broad-spectrum antimicrobial activity. d-nb.info

Corrosion Inhibitors

In the field of materials science, barbiturate derivatives are being explored as "green" corrosion inhibitors for various metals and alloys. researchgate.net These compounds can adsorb onto a metal's surface, forming a protective film that inhibits the corrosion process. infona.pl Studies have investigated barbituric acid, thiobarbituric acid, and their derivatives as effective inhibitors for mild steel in acidic environments like phosphoric and sulfuric acid. infona.plekb.eg Thiobarbituric acid, in particular, has been noted for its high efficiency, which is attributed to the presence of nitrogen, oxygen, and sulfur heteroatoms that enhance adsorption to the metal surface. infona.plnih.gov Research has also confirmed the efficacy of these compounds in protecting copper in saline solutions and steel in CO2-saturated environments, highlighting their potential for industrial applications. researchgate.netnih.gov

Barbiturate CompoundMetalCorrosive MediumKey Finding
Thiobarbituric acid (TBA) Mild Steel1M H₃PO₄Found to be the most efficient inhibitor among the tested barbiturates. infona.pl
Barbituric acid (BA) Copper0.6 mol/L NaClFunctions as a mixed-type inhibitor, with adsorption obeying the Flory-Huggins isotherm. researchgate.net
2-Thiobarbituric acid (TBA) API 5L X60 SteelCO₂-saturated NaClPerformance evaluated via electrochemical techniques, showing significant potential. nih.gov
Newly synthesized derivatives Mild Steel1M H₂SO₄Inhibition efficiency reached 85.30% at 323 K and 200 ppm concentration. ekb.eg

Q & A

Q. What experimental and computational methods are used to determine barbiturate binding affinities in synthetic host systems?

To evaluate barbiturate binding, researchers employ isothermal titration calorimetry (ITC) or fluorescence titration to measure binding constants (Ka) and stoichiometry. Complementary density functional theory (DFT) simulations model host-guest interactions, optimizing geometries and calculating binding energies. Rigid vs. flexible ligands are compared to assess pre-organization effects, with bifurcated ligands tested for enhanced binding . Validation requires correlating computational data with experimental results (e.g., ΔG values from ITC vs. DFT predictions).

Q. How are barbiturates quantified in toxicological or pharmacokinetic studies?

High-performance liquid chromatography (HPLC) or gas-liquid chromatography (GLC) with mass spectrometry (MS) is preferred for precise quantification. Thin-layer chromatography (TLC) serves as a rapid presumptive test for barbiturate detection in biological samples (urine, serum) but lacks resolution for structural analogs. For pharmacokinetic modeling, nonlinear regression tools (e.g., Farmfit) fit concentration-time data to multi-compartment models, calculating clearance (CL), volume of distribution (Vd), and half-life (t1/2) .

Q. What in vitro models assess barbiturate-induced mitochondrial dysfunction?

Primary neuronal cultures (e.g., rat cortical neurons) treated with barbiturates (100–300 μM) are monitored for mitochondrial depolarization using rhodamine-123 fluorescence under quenching conditions. Concurrent NMDA receptor stimulation evaluates synergistic toxicity. ATP synthase reversal is confirmed via oligomycin inhibition, isolating electron transport chain effects. Cell-impermeant analogs (e.g., N-glucoside amobarbital) control for membrane-specific actions .

Advanced Research Questions

Q. How can contradictory findings on barbiturates’ neuroprotective vs. neurotoxic effects be reconciled?

Contradictions arise from concentration-dependent dual effects: low doses (100–300 μM) inhibit mitochondrial respiration, exacerbating NMDA-induced excitotoxicity, while high doses (>1 mM) block NMDA currents, reducing calcium influx . In traumatic brain injury (TBI), barbiturates lower intracranial pressure (ICP) but increase hypotension risk, negating perfusion benefits. Meta-analyses of RCTs should stratify outcomes by dosing protocols, ICP thresholds, and hemodynamic support adequacy. Sensitivity analyses can isolate confounding variables (e.g., hypotension incidence) .

Q. What strategies improve specificity of barbiturate-based glycomimetics for bacterial lectins?

Synthetic C-glycosyl barbiturates with oligosaccharide spacers (e.g., galactose or fucose dimers) distance the barbiturate ring from lectin binding pockets, mitigating steric clashes. Thermodynamic profiling (ITC) identifies enthalpy-driven interactions, while X-ray crystallography or manual docking (e.g., PDB 1OKO) visualizes ligand conformations. Modifying aglycones (e.g., benzyl groups) enhances affinity via CH−π interactions, as seen in LecA binding .

Q. How do barbiturates modulate GABAA-benzodiazepine receptor complexes at a molecular level?

Barbiturates enhance benzodiazepine binding (e.g., [<sup>3</sup>H]diazepam) by increasing receptor affinity via allosteric coupling. Stereospecificity is tested using enantiomeric N1-methylbarbiturates, with anesthetic potency correlating to binding enhancement. Picrotoxinin (10 μM) competitively inhibits barbiturate effects, confirming picrotoxin-sensitive site involvement. Anion dependence (Cl<sup>−</sup>, Br<sup>−</sup>) links modulation to GABA-gated chloride channels .

Methodological Challenges & Solutions

Q. What experimental designs minimize bias in observational studies of barbiturate efficacy in refractory ICP?

Propensity score matching adjusts for confounders (e.g., injury severity, age). Time-dependent Cox models account for treatment timing (e.g., early vs. late barbiturate administration). Sensitivity analyses exclude patients receiving delayed treatment, isolating early-use effects. Standardized dosing (e.g., 4–8 g/24h continuous infusion) and ICP/EEG monitoring protocols reduce heterogeneity .

Q. How can computational models predict barbiturate-cycloheptaamylose inclusion complex stability?

Solubility enhancement and circular dichroism (CD) quantify 1:1 complex formation. Phase-solubility diagrams (e.g., Higuchi method) calculate stability constants (K1:1), while molecular dynamics simulations model cavity inclusion. Phenobarbital’s higher K1:1 vs. pentobarbital (2.1 vs. 1.4 × 10<sup>3</sup> M<sup>−1</sup>) reflects hydrophobic side-chain interactions .

Data Interpretation & Contradictions

Q. Why do barbiturates show divergent outcomes in perinatal asphyxia vs. TBI?

In perinatal asphyxia, prophylactic phenobarbital (20 mg/kg) reduces seizures, improving neurodevelopmental scores (RR 0.33), but lacks mortality benefit. In TBI, barbiturates lower ICP transiently but increase hypotension (RR 1.80), worsening cerebral perfusion. Population differences (neonatal vs. adult metabolism) and endpoint selection (seizure prevention vs. ICP control) explain disparities .

Q. How does hypothermia interact with barbiturate effects on cerebral oxygen consumption (CMRO2)?

In canine models, hypothermia (14°C) reduces CMRO2 to 15% of baseline. Barbiturates further depress CMRO2 at 37°C (40% reduction) but show no additive effect below 18°C. Arrhenius plots (ln CMRO2 vs. 1/T) confirm temperature-dependent metabolic suppression, with barbiturates effective only above 28°C .

Analytical Best Practices

  • Structural Confirmation: Use <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography for novel barbiturate analogs .
  • Clinical Monitoring: Combine bispectral index (BIS 6–15) and EEG burst-suppression ratios (5–20 bursts/min) to titrate barbiturate coma depth .
  • Toxicity Screening: GLC-MS quantifies serum barbiturate levels, while ICP-MS detects metal contaminants in reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.